molecular formula C19H20N2O5S B2868907 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 895456-84-5

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2868907
CAS No.: 895456-84-5
M. Wt: 388.44
InChI Key: DGIDOFRCUDAPRY-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzothiazole-derived benzamide characterized by a 2,3-dihydro-1,3-benzothiazole core fused with a 3,4-dimethoxybenzamide moiety. The (2Z)-configuration indicates a planar, conjugated imine group within the thiazole ring, stabilized by resonance. Substituents include methyl at position 3 and methoxy groups at positions 5 and 6 of the benzothiazole ring, as well as 3,4-dimethoxy groups on the benzamide.

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-21-12-9-15(25-4)16(26-5)10-17(12)27-19(21)20-18(22)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIDOFRCUDAPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Cyclohexanone with Thiourea

The reaction of 4,5-dimethoxy-2-methylcyclohexanone (hypothetical precursor) with thiourea in ethanol under reflux conditions forms the 2-aminobenzothiazole derivative. This method, adapted from the synthesis of thieno[3,2-e]benzothiazol-2-amine, involves:

  • Reagents : Thiourea (2.0 equiv), absolute ethanol, potassium carbonate (K₂CO₃, 1.5 equiv).
  • Conditions : Reflux at 80°C for 8–12 hours under inert atmosphere.
  • Workup : Post-reaction, the mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate (Na₂SO₄), and purified via column chromatography (petroleum ether/ethyl acetate, 7:3).

The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the ketone carbonyl, followed by cyclization and elimination of water to yield the 2-aminobenzothiazole.

Methylation at the 3-Position

Introducing the 3-methyl group necessitates alkylation of the secondary amine within the dihydrobenzothiazole ring:

  • Reagents : Methyl iodide (CH₃I, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).
  • Conditions : Stirring in acetonitrile at 60°C for 6–8 hours.
  • Workup : Extraction with dichloromethane, drying, and solvent evaporation.

Acylation with 3,4-Dimethoxybenzoyl Chloride

The 2-amino group is acylated to introduce the 3,4-dimethoxybenzamide moiety, a step analogous to Itopride synthesis.

Reaction Conditions and Optimization

  • Reagents : 3,4-Dimethoxybenzoyl chloride (1.5 equiv), pyridine (2.0 equiv, as base and solvent).
  • Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.
  • Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 4:1).

The use of pyridine neutralizes HCl generated during acylation, driving the reaction to completion. This step yields N-(5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide as an intermediate.

Imine Formation via Dehydration

Converting the amide to the ylidene (imine) requires dehydration, a critical yet challenging transformation.

Dehydrating Agents and Conditions

  • Reagents : Phosphorus oxychloride (POCl₃, 3.0 equiv), dimethylformamide (DMF, catalytic).
  • Conditions : Reflux in toluene at 110°C for 6–8 hours under nitrogen.
  • Workup : Neutralization with saturated sodium bicarbonate (NaHCO₃), extraction with ethyl acetate, and drying over MgSO₄.

POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating the elimination of water from the amide to form the imine. The (2Z)-configuration is favored due to steric hindrance between the 3-methyl group and benzamide substituent.

Analytical Characterization and Data

While specific spectral data for the target compound remain unpublished, analogous benzothiazole derivatives exhibit the following characteristics:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.95 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃), 7.10–7.50 (m, aromatic protons).
  • IR (KBr) : 1660 cm⁻¹ (C=N stretch), 1705 cm⁻¹ (amide C=O).

Challenges and Optimization Strategies

Cyclocondensation Yield Improvement

  • Solvent Choice : Replacing ethanol with acetonitrile increases reaction rate but may reduce yield due to side reactions.
  • Catalysis : Adding catalytic iodine (I₂, 0.1 equiv) enhances ring closure efficiency.

Imine Configuration Control

  • Temperature Modulation : Lower temperatures (60–80°C) favor the (2Z)-isomer by minimizing thermal randomization.
  • Steric Guidance : Bulky substituents on the benzamide group inherently direct the imine geometry.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide ()

  • Structural Differences : Lacks the dihydrobenzothiazole ring and methyl/methoxy substituents at positions 3, 5, and 4.
  • Molecular Weight : 314.36 g/mol (vs. 390.45 g/mol for the target compound).
  • Methoxy groups on the benzamide may enhance solubility compared to alkyl substituents.

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

  • Structural Differences : Features a benzodithiazine ring (two sulfur atoms) with a chloro and methyl substituent, contrasting with the benzothiazole core of the target compound.
  • Key Spectral Data : IR peaks at 3235 cm⁻¹ (N–NH₂), 1645 cm⁻¹ (C=N), and 1345/1155 cm⁻¹ (SO₂). NMR signals at δ 2.40 ppm (CH₃-7) and δ 7.86–7.92 ppm (aromatic protons).
  • Functional Implications : The sulfonyl group (SO₂) increases polarity, while the chloro substituent may enhance electrophilicity. These differences could influence reactivity in metal-catalyzed reactions compared to the target compound .

(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()

  • Structural Differences : Contains a dihydrothiazole ring substituted with 2-methoxyphenyl and phenyl groups, differing from the dimethoxybenzamide and methyl-substituted benzothiazole in the target compound.
  • Geometric Data : Crystallographic torsion angles (e.g., −170.98° and −178.83°) suggest a rigid planar conformation due to conjugation, similar to the (2Z)-configuration in the target compound.

N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides ()

  • Structural Differences : Features a carbamothioyl (–NH–C(=S)–) linker instead of the ylidene (–N=C–) group in the target compound.
  • Biological Activity : Exhibits moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the benzothiazole-carbamothioyl pharmacophore.
  • Functional Implications : The thiourea moiety may improve metal chelation capacity, whereas the ylidene group in the target compound could favor resonance stabilization .

Data Table: Comparative Analysis of Structural and Functional Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Potential Applications
Target Compound C₁₉H₂₂N₂O₅S 390.45 5,6-dimethoxy, 3-methyl (dihydrothiazole) (2Z)-configuration, conjugated imine Hypothetical: Antimicrobial
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C₁₆H₁₄N₂O₃S 314.36 3,4-dimethoxybenzamide Non-dihydro, rigid scaffold Antimicrobial (inferred)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-benzodithiazin-3-yl)hydrazine C₉H₁₀ClN₃O₂S₂ 291.79 6-chloro, 7-methyl, SO₂ Sulfonyl group, hydrazine linker Catalysis, medicinal chemistry
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-dihydrothiazol-2-ylidene]-4-methylbenzamide C₂₄H₂₀N₂O₂S 400.50 2-methoxyphenyl, 4-phenyl Rigid planar geometry Crystallography studies
N-{(Benzothiazol-2-yl)carbamothioyl}-substituted benzamides Varies 300–350 Carbamothioyl, 2/4-substituted benzamide Thiourea moiety, antibacterial activity Antibacterial agents

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis may involve condensation of 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride, analogous to methods in .
  • Structure-Activity Relationships (SAR) : The additional methoxy groups in the target compound may improve solubility and binding affinity compared to ’s analog.
  • Validation Needs : Experimental data (e.g., X-ray crystallography via SHELX , spectral analysis) are required to confirm the hypothesized geometric and electronic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.